Tecloftalam
Description
Historical Context and Evolution of Phthalamic Acid Fungicides in Agriculture
The journey of chemical disease control in agriculture began with inorganic compounds. nih.gov A significant shift occurred from the 1940s onwards with the introduction of new organic chemical classes. apsnet.org Among these were the phthalimides, which represented a major advancement over the inorganic fungicides used previously, offering greater activity and being less phytotoxic. apsnet.org The foundational molecule for this class, phthalic acid, was first isolated in 1836 from the oxidation of naphthalene (B1677914) tetrachloride. wikipedia.org Its anhydride (B1165640), phthalic anhydride, became a crucial industrial chemical, forming the basis for a wide range of derivatives. wikipedia.orgwikipedia.org
Tecloftalam belongs to the phthalamic acid group, a class of compounds derived from phthalic acid. echemi.comcymitquimica.com The development of such derivatives marks a point in the broader evolution of fungicides and bactericides where specificity and targeted modes of action became a primary research goal, moving from broad-spectrum contact fungicides to more specialized systemic or penetrant agents. bayer.uspnwhandbooks.org
This compound's Significance in Current Bactericidal and Fungicidal Research
This compound's primary significance lies in its targeted application against bacterial leaf blight in rice, a disease caused by the pathogen Xanthomonas oryzae pv. oryzae. echemi.comchemicalbook.comtnau.ac.in This disease poses a serious threat to rice production worldwide, capable of causing substantial yield losses. tnau.ac.inresearchgate.net The development of effective bactericides like this compound is crucial for integrated disease management strategies. researchgate.net
The mode of action of this compound involves the inhibition of bacterial growth through the disruption of essential enzyme functions and interference with cellular metabolism. herts.ac.uk This targeted disruption aligns with established physiological modes of action for fungicides and bactericides, which often act as metabolic inhibitors. arizona.edu Research into such compounds is vital as the need for effective and specific agents to combat plant pathogens remains a constant in agriculture. cymitquimica.com The study of this compound and its metabolites, for instance, is important for understanding its behavior and persistence in crops like rice. epa.gov
Scope and Objectives of Contemporary this compound Research
Contemporary research involving this compound is centered on optimizing its use and understanding its broader biochemical and environmental profile. A key objective is the continued evaluation of its efficacy against target pathogens like Xanthomonas oryzae pv. oryzae, especially in the face of potential resistance development.
Further research aims to elucidate the specific biochemical pathways that this compound disrupts within the bacterial cell. While its general mode of action is known to be the inhibition of enzymes and metabolism, identifying the precise molecular targets would represent a significant advancement. herts.ac.uk This knowledge can inform the development of next-generation bactericides with improved specificity and reduced non-target effects. Additionally, modern research continues to focus on the environmental fate and metabolic breakdown of agrochemicals. epa.gov Therefore, studies on the degradation pathways and metabolites of this compound in soil and plant systems remain a pertinent objective to ensure its sustainable use in agriculture.
Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₅Cl₆NO₃ | echemi.comscbt.comnih.gov |
| Molecular Weight | 447.91 g/mol | echemi.comscbt.com |
| CAS Number | 76280-91-6 | echemi.comherts.ac.uk |
| Appearance | White crystalline powder | echemi.com |
| Melting Point | 198.5 °C | echemi.com |
| Classification | Agrochemical, Fungicide, Bactericide | echemi.comscbt.com |
| Synonyms | Shirahagen S, Techlofthalam, N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid | echemi.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Cl6NO3/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(23)24)10(18)12(20)11(19)9(6)17/h1-3H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUQUDEWZIBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Cl6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058179 | |
| Record name | Tecloftalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76280-91-6 | |
| Record name | Tecloftalam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76280-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecloftalam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076280916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecloftalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECLOFTALAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL1AXQ9DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Tecloftalam
Advanced Synthetic Routes to Tecloftalam and its Analogues
Modern synthetic organic chemistry offers several advanced methodologies that can be applied to the synthesis of complex molecules like this compound. These approaches aim to improve reaction efficiency, safety, and scalability.
Flow Chemistry Approaches in this compound Synthesis
Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netscielo.br This methodology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or performing highly exothermic reactions. nih.gov The synthesis of this compound and its analogues can benefit from flow chemistry, particularly in multi-step sequences where intermediates are generated and consumed in a continuous stream. almacgroup.com
The application of flow chemistry can be envisioned in the key bond-forming reactions for this compound synthesis, such as the amidation of tetrachlorophthalic anhydride (B1165640) with 2,3-dichloroaniline (B127971). A flow-based system would allow for rapid mixing of the reagents and precise temperature control, potentially leading to higher yields and purity of the resulting N-phenylphthalamic acid intermediate. Furthermore, subsequent reactions, such as cyclization to the imide, could be integrated into a continuous process. The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully demonstrated in a continuous-flow setup, highlighting the potential for similar applications in the synthesis of this compound precursors or derivatives. mdpi.com
Catalytic Systems for Ortho-Substituted Carboxylation in this compound Synthesis
The synthesis of the this compound structure involves the formation of a carboxamide bond ortho to other substituents on the aromatic rings. Catalytic systems that facilitate regioselective C-H functionalization are highly valuable in this context. While direct carboxylation of a pre-existing aniline (B41778) derivative is one approach, modern methods often employ directing groups to achieve high ortho-selectivity.
Palladium-catalyzed decarboxylative ortho-acylation of anilines using a carbamate (B1207046) directing group represents a relevant strategy. acs.org This method allows for the introduction of an acyl group at the ortho position of an aniline derivative with high regioselectivity. Although this specific reaction introduces an acyl group rather than a carboxyl group directly, it demonstrates the principle of using a removable directing group to functionalize the ortho position of an aniline, a key structural motif in this compound.
Another relevant area of catalytic research is the ortho-selective chlorination of anilines. rsc.orgnih.gov Amine organocatalysts have been developed for the highly regioselective ortho-chlorination of anilines using sulfuryl chloride as the halogen source under mild conditions. rsc.org This type of methodology could be instrumental in the synthesis of the 2,3-dichloroaniline precursor of this compound, ensuring the correct placement of the chlorine atoms which is crucial for the final compound's properties.
Recent advancements have also described a practical method for the ortho-amination of arene carboxylic acids via the rearrangement of acyl O-hydroxylamines, which can be catalyzed by iron. rsc.org This approach provides a direct route to anthranilic acid derivatives, which are structurally related to the core of this compound.
Multi-step Synthetic Strategies for Novel this compound Derivatives
The development of novel this compound derivatives with potentially enhanced bioactivity often involves multi-step synthetic sequences. These strategies typically focus on modifying the aniline or the phthalic acid precursors to introduce a variety of functional groups. The synthesis of N-phenyl phthalimide (B116566) derivatives serves as an excellent model for these strategies.
One such strategy involves the synthesis of N-phenyl phthalimide derivatives with inhibitory activity against Plasmodium falciparum. In this multi-step synthesis, 3-nitrophthalic acid is first converted to its anhydride. The nitro group is then reduced to an amino group via catalytic hydrogenation. Finally, the resulting 3-aminophthalic anhydride is reacted with various para-substituted anilines in refluxing glacial acetic acid to yield a series of N-phenyl phthalimide derivatives. acs.org The bioactivity of these derivatives is then evaluated, demonstrating a clear structure-activity relationship. acs.org
Another approach focuses on creating Schiff base derivatives linked to a phthalimide moiety. This involves a multi-step process starting from phthalic anhydride and aniline to produce N-phenyl phthalamic acid, which is then cyclized to N-phenyl phthalimide. researchgate.net Further functionalization, such as chlorosulfonation followed by reaction with other intermediates, leads to the final Schiff base derivatives. researchgate.net The evaluation of these novel compounds for their biological activities is a key component of such synthetic endeavors.
The table below summarizes a representative multi-step synthesis of bioactive N-phenyl phthalimide derivatives.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Anhydride formation | 3-nitrophthalic acid, acetic anhydride, reflux | 3-nitrophthalic anhydride |
| 2 | Reduction | 3-nitrophthalic anhydride, Pd/C, H₂ | 3-aminophthalic anhydride |
| 3 | Imide formation | 3-aminophthalic anhydride, substituted anilines, glacial acetic acid, reflux | N-phenyl phthalimide derivatives |
Precursors and Intermediates in this compound Synthesis
The synthesis of this compound relies on the availability of key chemical precursors and the formation of specific intermediates. The primary building blocks for this compound are tetrachlorophthalic anhydride and 2,3-dichloroaniline. nih.gov
Tetrachlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. One method employs chlorsulfonic acid as a solvent and iodine chloride or molybdenum as a catalyst, with chlorine gas bubbled through the reaction mixture. google.com This process is carried out under normal pressure at temperatures ranging from 60-170 °C. google.com
The reaction of tetrachlorophthalic anhydride with 2,3-dichloroaniline leads to the formation of the key intermediate, N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid, which is this compound itself. nih.gov This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.
The table below lists the key precursors and intermediates in the synthesis of this compound.
| Compound | Role | Chemical Structure |
| Phthalic Anhydride | Starting material for precursor synthesis | C₈H₄O₃ |
| Tetrachlorophthalic Anhydride | Precursor | C₈Cl₄O₃ |
| 2,3-Dichloroaniline | Precursor | C₆H₅Cl₂N |
| This compound (N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid) | Intermediate/Final Product | C₁₄H₅Cl₆NO₃ |
Derivatization Strategies for Enhanced Bioactivity and Stability
Derivatization is a common strategy in medicinal and agricultural chemistry to improve the biological activity, stability, and other physicochemical properties of a lead compound. researchgate.nettaylorandfrancis.com For this compound, derivatization can involve modifications at either the carboxylic acid or the amide functional groups, or on the aromatic rings.
Synthesis of this compound Imide and Related Structures
A key derivative of this compound is its corresponding imide, this compound imide. This compound is formed through the intramolecular cyclization of this compound, which is an N-phenylphthalamic acid derivative. This transformation is typically achieved through dehydration.
The synthesis of N-phenylphthalimide from N-phenylphthalamic acid is a well-established reaction that serves as a direct analogue for the synthesis of this compound imide. pharmainfo.in A common method involves heating the N-phenylphthalamic acid in the presence of a dehydrating agent such as a mixture of acetic anhydride and anhydrous sodium acetate (B1210297). pharmainfo.inprepchem.com The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, followed by the elimination of a water molecule to form the five-membered imide ring. Computational studies have shown that this reaction can be catalyzed by acetic acid, which acts as both a proton donor and acceptor to facilitate the cyclization and subsequent dehydration steps. rsc.orggoogle.com
The synthesis of N-substituted tetrachlorophthalimides has also been reported through a two-step process where tetrachlorophthalic anhydride is first reacted with a primary amine to form the N-substituted-tetrachlorophthalamic acid, which is then dehydrated using acetic anhydride and anhydrous sodium acetate to yield the corresponding imide. mdpi.com This provides a direct synthetic route to a variety of this compound imide analogues.
The table below outlines a typical procedure for the synthesis of an N-phenyl phthalimide from its amic acid precursor.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Amic acid formation | Phthalic anhydride, Aniline, Acetone | N-phenylphthalamic acid |
| 2 | Imide formation (Cyclization-Dehydration) | N-phenylphthalamic acid, Acetic anhydride, Anhydrous sodium acetate, Reflux | N-phenylphthalimide |
This general methodology is directly applicable to the synthesis of this compound imide from this compound.
Structural Modifications for Targeted Biological Applications
While extensive research detailing the structural modification of this compound is not widely available in public literature, the core scaffold of the molecule presents several opportunities for chemical derivatization to explore new or enhanced biological activities. The principles of structure-activity relationships (SAR) in agrochemical and medicinal chemistry suggest logical points for modification. rsc.orgacs.orgnih.gov Key areas for potential derivatization include the carboxylic acid group, the amide linker, and the aromatic rings.
Modification of the Carboxylic Acid Group: The free carboxylic acid is a prime site for modification. Standard reactions such as esterification or amidation can be employed.
Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex alkyl esters) can modulate the molecule's lipophilicity. This change can affect its uptake and translocation within a target organism, potentially altering its efficacy or spectrum of activity.
Amidation: Reaction with different amines to form secondary amides could introduce new functional groups and hydrogen bonding capabilities, influencing target binding.
Cyclization to Form this compound Imide: A significant derivatization of this compound is the intramolecular cyclization to form the corresponding N-substituted phthalimide, known as this compound imide. This conversion from the phthalamic acid to the imide occurs through a dehydration reaction, often facilitated by heating or chemical dehydrating agents. eijppr.comjetir.org This structural change removes the acidic proton and creates a more rigid, planar five-membered ring system, which would significantly alter the molecule's binding properties and biological activity.
Modifications of the Aromatic Rings: The substitution patterns on both the tetrachlorophthalic acid and the dichlorophenyl rings are critical for activity.
Substitution Pattern: Altering the number and position of the chlorine atoms on either ring could fine-tune electronic and steric properties. In broader benzanilide (B160483) fungicide research, modifications to the aniline ring have been shown to be crucial for activity against specific fungal pathogens. rsc.org
Alternative Substituents: Replacing chlorine atoms with other functional groups, such as trifluoromethyl (CF3), methoxy (B1213986) (OCH3), or cyano (CN) groups, is a common strategy in agrochemical development to enhance potency, change the mode of action, or overcome resistance. acs.org
Modifications of the Amide Linker: The amide bond itself can be a target for modification. For instance, replacing the amide oxygen with sulfur to create a thioamide has been shown in some series of benzanilides to dramatically increase biological activity. nih.gov Such a modification would alter the bond geometry and electronic character of the linker.
Research Findings on Biological Applications: While primarily known as a bactericide for use in rice, research has explored other applications for this compound, demonstrating its potential for broader biological activity. herts.ac.uknih.gov One study investigated its efficacy against the parasitic flatworm Schistosoma mansoni, a significant human pathogen. This highlights the potential for structural modifications to optimize its activity for new therapeutic areas beyond agriculture.
Table 1: Potential Structural Modifications of this compound and Their Rationale This interactive table outlines hypothetical modifications based on standard chemical derivatization strategies for bioactive molecules.
| Modification Site | Derivative Type | Potential Reaction | Rationale for Biological Targeting |
| Carboxylic Acid | Methyl Ester | Esterification with methanol | Increase lipophilicity, potentially improving cell membrane penetration. |
| Carboxylic Acid | N-propylamide | Amidation with propylamine | Introduce new hydrogen bonding donors/acceptors to alter target binding affinity. |
| Phthalamic Acid | Phthalimide | Intramolecular cyclization/dehydration | Create a more rigid structure, potentially locking the molecule in a bioactive conformation. |
| Dichloroaniline Ring | Isomeric Rearrangement | Use of 2,4- or 3,4-dichloroaniline (B118046) in synthesis | Probe the importance of chlorine positioning for target interaction. |
| Amide Linker | Thioamide | Reaction with Lawesson's reagent | Alter electronic properties and geometry of the linker, potentially increasing potency. |
Biochemical Mode of Action and Molecular Interactions of Tecloftalam
Elucidation of Specific Enzymatic Inhibition Pathways
The primary mechanism of Tecloftalam's action is believed to be the inhibition of crucial enzymatic pathways within the target organisms. This disruption of normal metabolic function ultimately leads to the cessation of growth and proliferation.
Disruption of Amino Acid Synthesis in Target Organisms
This compound has been identified as a disruptor of amino acid synthesis, a vital process for the growth of both plants and microorganisms. cymitquimica.com While the precise enzymatic target within the amino acid biosynthesis pathway has not been definitively elucidated in the public domain, its classification as a phthalamic acid suggests a potential mode of action analogous to other compounds that interfere with these pathways. herts.ac.ukfrac.infoufl.edu The inhibition of amino acid production would halt protein synthesis, a critical function for all living cells, thereby preventing further development of the organism. essentialchemicalindustry.org For instance, the bactericide Kasugamycin is known to restrain bacterial growth by preventing the incorporation of amino acids into ribosomes, highlighting the importance of this pathway as a target for antimicrobial agents. dhanuka.com
Interference with Myosin Class I Motor Domains in Fungal Pathogens
Inhibition of Bacterial Growth Mechanisms
This compound is effective in controlling bacterial leaf blight in rice, which is caused by the bacterium Xanthomonas oryzae pv. oryzae. herts.ac.ukeppo.inttydares.gov.twebi.ac.uknih.gov Its mode of action against bacteria is described as the inhibition of growth through the disruption of essential enzyme functions and interference with cellular metabolism. herts.ac.uk While the specific enzymes are not identified, it is suggested that this compound may interact with the bacterial cell membrane. pageplace.de Research on other antibacterial compounds against Xanthomonas oryzae pv. oryzae has shown that they can cause breakage or deformation of the cell membrane, as observed through scanning electron microscopy. sci-hub.se This suggests a potential mechanism for this compound could be the disruption of cell envelope integrity, leading to bacterial cell death.
Molecular Docking and Computational Chemistry Studies of this compound-Target Interactions
Currently, there is a lack of publicly available molecular docking and computational chemistry studies investigating the specific interactions between this compound and its biological targets. Such studies are contingent on the identification of the precise target enzyme or protein, which, for this compound, remains largely uncharacterized. frac.info One quantum chemical calculation has been performed for this compound in the context of simulating its electron impact mass spectrum, but this study did not investigate its biological interactions. rsc.org The absence of a known target severely limits the application of computational methods to predict binding affinities and interaction modes.
Cellular and Subcellular Localization Studies of this compound Activity
Specific studies on the cellular and subcellular localization of this compound's activity are not extensively documented in the available literature. For its action against Xanthomonas oryzae pv. oryzae, the bacterium is known to colonize the intercellular spaces and the xylem of the host plant. eppo.int Therefore, for this compound to be effective, it must reach these locations. The potential interaction with the bacterial cell membrane suggests that the primary site of action is the cell envelope. pageplace.desci-hub.se General computational tools exist to predict the subcellular localization of proteins in bacteria, which can be crucial for identifying potential drug targets, but these have not been specifically applied to elucidate this compound's mechanism. biorxiv.orgysu.edunih.gov
Mechanisms of Biological Activity and Efficacy
Antifungal Efficacy against Key Plant Pathogens
Tecloftalam is primarily identified for its efficacy in the treatment and control of bacterial leaf blight in paddy rice, a disease caused by the bacterium Xanthomonas oryzae pv. oryzae (also referred to in some literature as Xanthomonas campestris pv. oryzae). nih.govtydares.gov.twebi.ac.uk This disease poses a significant threat to rice production, and chemical control is one of the strategies employed for its management. tydares.gov.twijcmas.com
Research conducted in Taiwan has substantiated the effectiveness of this compound against Xanthomonas oryzae pv. oryzae. tydares.gov.tw Laboratory tests and field trials under inoculation conditions demonstrated the bactericide's ability to control the pathogen's growth and reduce the incidence of leaf blight. tydares.gov.tw A key field experiment was conducted in 1989 to evaluate its performance.
Table 1: Summary of Field Experiment for this compound Efficacy on Rice Bacterial Blight tydares.gov.tw
| Parameter | Details |
| Location | Chungshen Village, Omei, Hsinchu, Taiwan |
| Crop Season | Second crop season of 1989 |
| Rice Cultivar | Tainung 67 |
| Target Pathogen | Xanthomonas oryzae pv. oryzae |
| Product Used | Shirahagen (10% WP formulation of this compound) |
| Experimental Design | Randomized complete block design |
| Replicates | Four per treatment |
| Plot Size | Approximately 20 m² |
In this study, this compound was used alongside other bactericides like Probenazole and Streptomycin (B1217042), confirming its role as a significant chemical agent for managing this specific rice disease. tydares.gov.tw It is also listed as a control agent for bacterial leaf blight in Japan. ijcmas.comresearchgate.netresearchgate.net
While this compound is classified as a fungicide, detailed public research specifying its efficacy against a broad spectrum of particular fungal species is limited. herts.ac.ukebi.ac.ukgoogle.com It is categorized as a benzanilide (B160483) and phthalamic acid fungicide. herts.ac.uk Its inclusion in patents within lists of potential mixing partners suggests a theoretical role in controlling a range of fungal diseases such as powdery mildew, rust, downy mildew, and anthracnose; however, specific data on its standalone performance against these fungal pathogens is not provided in the reviewed literature. google.com
Dose-Response Dynamics and Efficacy Curves in Controlled Environments
Environmental Fate and Degradation Pathways of Tecloftalam
Soil Sorption, Mobility, and Leaching Studies
The potential for a pesticide to move within the soil profile and potentially reach groundwater is a critical aspect of its environmental risk assessment. This movement is largely governed by its sorption characteristics to soil particles.
Mobility Classification:
Studies on the environmental fate of Tecloftalam have classified it as a mobile compound in soil. This classification indicates a potential for movement through the soil profile, which raises a high alert for the possibility of it reaching drainflow.
Degradation in Soil:
This compound is considered to be non-persistent in the soil environment. The typical half-life (DT50) for its degradation in soil is approximately 7 days, with a reported range of 4 to 10 days. agropages.com This relatively rapid degradation mitigates to some extent the risks associated with its mobility. The degradation process in soil involves the loss of chlorine from the benzoic acid ring of the this compound molecule. agropages.com
Interactive Data Table: Soil Degradation of this compound
| Parameter | Value | Interpretation | Source |
| Soil Degradation Half-life (DT₅₀) | 4-10 days | Non-persistent | agropages.com |
| Typical Soil Degradation DT₅₀ | 7 days | Non-persistent |
Aquatic Dissipation and Mineralization in Surface Waters
The fate of this compound in aquatic environments is another crucial area of its environmental profile. This includes its dissipation from the water column and its ultimate breakdown into simpler inorganic compounds, a process known as mineralization.
Information regarding the specific aquatic dissipation half-life (DT50) and the extent of mineralization of this compound in surface waters is not widely available in the reviewed scientific literature. However, its chemical properties provide some indication of its likely behavior. This compound is degraded by sunlight, suggesting that photodegradation could be a significant dissipation pathway in sunlit surface waters. It is also hydrolyzed in strongly acidic media but is stable under alkaline or neutral conditions.
Further research is needed to quantify the rates of aquatic dissipation and mineralization to fully assess the environmental risk of this compound to aquatic ecosystems. The lack of specific data on these parameters highlights a gap in the current understanding of the complete environmental fate of this compound.
Resistance Mechanisms and Management Strategies
Molecular Basis of Resistance Development
The emergence of resistance to a bactericide is a complex process driven by genetic changes within the pathogen population. Should resistance to Tecloftalam arise, it would likely involve one or more of the following molecular mechanisms.
A common mechanism of resistance involves alterations in the target site of the bactericide. Although the specific target of this compound is unknown, if it acts on a particular protein, mutations in the gene encoding that protein could reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. Such target site resistance is a known issue for other bactericides. For instance, resistance to streptomycin (B1217042) in some plant pathogenic bacteria has been linked to mutations in the rpsL gene, which codes for a ribosomal protein.
Changes in gene expression could also confer resistance. Overexpression of the target protein, due to changes in regulatory gene sequences, could potentially overwhelm the bactericide, requiring higher concentrations to achieve the same level of control.
Efflux pumps are membrane proteins that can actively transport a wide range of toxic compounds, including bactericides, out of the bacterial cell. Overexpression of these pumps is a well-documented mechanism of multidrug resistance in bacteria. If this compound is a substrate for one or more efflux pumps in Xanthomonas oryzae, an increase in the number or activity of these pumps could lead to reduced intracellular accumulation of the bactericide, rendering it less effective. This type of resistance can be particularly problematic as it may confer resistance to multiple, structurally unrelated compounds.
Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that alter gene expression without changing the DNA sequence itself. These modifications can influence a pathogen's sensitivity to a bactericide. For example, changes in the methylation pattern of a gene promoter could lead to the upregulation of an efflux pump gene or the downregulation of a gene required for bactericide uptake or activation. While the role of epigenetics in bactericide resistance is an emerging area of research, it represents a potential mechanism by which Xanthomonas oryzae could adapt to this compound exposure.
Cross-Resistance Patterns with Other Agrochemicals
Cross-resistance occurs when a pathogen develops resistance to one bactericide and, as a result, also shows resistance to other bactericides, often those with a similar mode of action. Since the mode of action of this compound is unknown, it is difficult to predict potential cross-resistance patterns. However, should resistance emerge, it would be critical to determine if it extends to other bactericides used in rice production. For example, if resistance was due to the overexpression of a broad-spectrum efflux pump, cross-resistance to other chemical classes would be a significant concern. Conversely, negative cross-resistance, where resistance to one compound increases sensitivity to another, is a rare but possible phenomenon.
Monitoring and Detection of this compound-Resistant Strains
Proactive monitoring is essential for the early detection of any potential resistance to this compound. Standard methods for detecting bactericide resistance in plant pathogens could be employed:
Bioassays: Laboratory-based tests can determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of this compound for a collection of Xanthomonas oryzae isolates. An increase in these values over time would indicate a shift in the pathogen population's sensitivity.
Molecular Methods: Once the molecular basis of potential resistance is understood (e.g., a specific target site mutation), molecular techniques like PCR or DNA sequencing can be used to rapidly screen pathogen populations for the presence of resistance-conferring alleles.
Field Efficacy Monitoring: Regular monitoring of this compound's performance in the field is crucial. A decline in expected disease control under proper application conditions could be an early indicator of emerging resistance.
Strategies for Resistance Management in Agricultural Systems
To prevent the development of resistance to this compound, a multi-faceted resistance management strategy should be implemented.
Integrated Pest Management (IPM): An IPM approach combines various control methods, including cultural practices (e.g., crop rotation, sanitation), biological controls, and the use of resistant rice varieties. This reduces the reliance on chemical controls and lowers the selection pressure for resistance.
Rotation and Alternation: To avoid repeated exposure to the same mode of action, this compound should be used in rotation or alternation with bactericides from different FRAC groups that are effective against bacterial leaf blight.
Mixtures: Using this compound in a tank mix with a bactericide that has a different mode of action can be an effective strategy. The partner bactericide can help control any individuals that may be less sensitive to this compound.
Adherence to Label Recommendations: Using the recommended application rates and timings is critical. Under-dosing can select for less sensitive individuals, while overuse can increase selection pressure.
By implementing these proactive management strategies, the long-term efficacy of this compound as a tool for managing bacterial leaf blight in rice can be preserved.
Integrated Pest Management Approaches
Key IPM strategies applicable to the use of this compound include:
Monitoring and Scouting: Regular and systematic monitoring of crops allows for the early detection of disease. aaj.net.in This enables timely intervention and helps to determine if and when fungicide applications are necessary, thus avoiding prophylactic overuse.
Cultural Controls: Practices such as crop rotation, sanitation (e.g., removal of infected plant debris), and optimizing plant spacing to improve air circulation can create an environment less favorable for pathogen development. researchgate.netebsco.com Selecting disease-resistant crop varieties is another critical cultural control method. researchgate.net
Biological Control: Utilizing natural enemies, such as beneficial microorganisms, can help to suppress pathogen populations. aaj.net.inebsco.com This approach reduces the selection pressure for fungicide resistance.
Action Thresholds: Establishing economic thresholds, the point at which pest populations or disease levels warrant chemical intervention, is a core tenet of IPM. researchgate.net This practice prevents unnecessary fungicide applications.
By integrating these non-chemical control methods, the number of fungicide applications can be minimized, which is a key factor in slowing the development of resistance. gau.edu.bd
Rotation and Mixture Strategies with Different MoA Fungicides
A cornerstone of chemical resistance management is the strategic use of fungicides with different modes of action (MoA). epo.org The repeated application of a fungicide with a single mode of action selects for resistant individuals in the pathogen population, which can eventually lead to control failure. missouri.edu To mitigate this, rotation and tank-mixing of fungicides with different FRAC codes are recommended. epo.org
Fungicide Rotation: This strategy involves alternating between fungicides with different MoA. irac-online.org For this compound (FRAC code 34), a grower should rotate to a fungicide from a different FRAC group in subsequent applications. This prevents continuous selection pressure from the same mode of action.
Fungicide Mixtures: Tank-mixing this compound with a fungicide from a different FRAC group can also be an effective strategy. horticulture.com.au This provides multiple modes of action within a single application, making it more difficult for pathogens to develop resistance to both active ingredients simultaneously. When creating tank mixes, it is crucial to ensure the physical and chemical compatibility of the products. aaj.net.in
The table below provides examples of fungicide groups with different modes of action that could be considered for rotation or mixture with this compound (FRAC Group 34).
Table 1: Examples of Fungicide Groups for Rotation with this compound (FRAC 34)
| FRAC Group | Mode of Action | Chemical Group Examples |
|---|---|---|
| 1 | Mitosis and cell division | Methyl Benzimidazole Carbamates |
| 3 | Nucleic acids and protein synthesis | Demethylation Inhibitors (DMIs) |
| 7 | Respiration | Succinate dehydrogenase inhibitors (SDHIs) |
| 11 | Respiration | Quinone outside inhibitors (QoIs) |
This table is for illustrative purposes. Always consult local extension services and product labels for specific recommendations and registered uses.
The selection of rotation or mixture partners should be based on the target pathogen's sensitivity profile and local resistance management guidelines. The intrinsic risk of resistance development varies between different fungicide groups, with single-site inhibitors generally posing a higher risk than multi-site inhibitors. missouri.edu
Advanced Analytical Methodologies for Tecloftalam Research
Quantitative Analysis in Complex Biological and Environmental Matrices
The quantitative analysis of Tecloftalam, particularly in intricate matrices such as soil, water, and biological tissues, necessitates highly sensitive and selective analytical methods. The presence of numerous interfering substances in these samples poses a significant challenge, which is addressed by coupling powerful chromatographic separation techniques with mass spectrometric detection. niph.go.jpresearchgate.netchromatographytoday.com
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the quantitative analysis of this compound. drawellanalytical.com HPLC-MS combines the high separation efficiency of HPLC for complex mixtures with the high sensitivity and selectivity of MS for detection and identification. measurlabs.comnih.gov This method is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound. measurlabs.com
In a typical HPLC-MS analysis, the sample extract is injected into the HPLC system, where this compound is separated from other matrix components on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for precise quantification. drawellanalytical.commeasurlabs.com The choice of sample preparation, including extraction and cleanup, is crucial to minimize matrix effects and ensure reliable results. researchgate.netnih.gov For instance, in the analysis of acidic pesticides like this compound in fruits and vegetables, specific elution solvents are required to achieve high recovery rates from cleanup columns. niph.go.jp A study on acidic pesticides noted that for compounds like this compound, a volume of 25 mL of an acetonitrile (B52724)/toluene/water mixture was necessary for proper elution from a graphitized carbon column during sample cleanup. niph.go.jp
Table 1: HPLC-MS Parameters for Pesticide Analysis in Complex Matrices
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | Typically a C18 reversed-phase column for separating non-polar to moderately polar compounds. | Effective for retaining and separating this compound from more polar matrix components. |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol). measurlabs.com | Optimized to achieve good peak shape and resolution for this compound. |
| Ionization Source | Electrospray Ionization (ESI) is common, often operated in negative ion mode for acidic compounds like this compound. niph.go.jp | Enhances the formation of deprotonated molecules [M-H]⁻ for sensitive detection. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are used for mass analysis and detection. nih.gov | Provides accurate mass measurements for confirmation and quantification. |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds. filab.fr For this compound analysis, a derivatization step is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. GC-MS offers high chromatographic resolution and is highly effective for separating complex mixtures. thermal-instruments.co.uk
The analysis of pesticide residues in challenging matrices like tea can be complicated by the presence of high concentrations of interfering compounds such as caffeine. niph.go.jp These interferences can negatively impact the performance of the GC-MS system. niph.go.jp Therefore, robust sample cleanup procedures, potentially involving silica (B1680970) gel cartridges, are essential to remove polar interferences prior to GC-MS analysis of compounds like this compound. niph.go.jp Despite these challenges, the selectivity of tandem mass spectrometry (GC-MS/MS) allows for reliable detection at low levels even in complex extracts. gcms.czlcms.cz
Table 2: GC-MS/MS Conditions for Pesticide Residue Analysis
| Parameter | Typical Condition | Significance |
|---|---|---|
| GC Column | DB-5MS, 30m x 0.25mm i.d., 0.25µm film thickness. lcms.czresearchgate.net | A low-polarity column suitable for a wide range of pesticide analysis. |
| Injection Mode | Splitless injection of a low volume (e.g., 1 µL). gcms.cz | Maximizes the transfer of analyte to the column, enhancing sensitivity. |
| Carrier Gas | Helium at a constant flow. researchgate.net | Inert gas that carries the sample through the column without reacting. |
| Detection Mode | Multiple Reaction Monitoring (MRM). gcms.czsnu.ac.kr | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. |
Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolite Profiling
Understanding the metabolic fate of this compound is crucial for assessing its environmental and biological impact. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier analytical tool for this purpose. researchgate.net This technique offers higher resolution, shorter analysis times, and greater sensitivity compared to conventional HPLC-MS. researchgate.netresearchgate.net These features are critical for detecting and quantifying the low concentrations of metabolites typically found in biological and environmental samples. nih.govchromatographyonline.com
Metabolite profiling involves the identification and quantification of the products of biotransformation. bevital.nonih.gov UHPLC-MS/MS can differentiate between the parent compound and its metabolites, even when they are structurally similar. researchgate.net The process often involves comparing the mass spectra and retention times of potential metabolites with those of the parent drug or synthesized standards. beilstein-journals.orgijpras.com Although specific studies on the comprehensive metabolite profiling of this compound are not widely published, the methodology is well-established for other pesticides and pharmaceutical compounds. nih.govmdpi.com The identification of a "this compound metabolite" underscores the relevance of this technique. benchchem.com
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Beyond quantification, confirming the chemical structure and assessing the purity of this compound are essential for research and reference standard characterization. Spectroscopic techniques provide detailed information about the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. jchps.comrsc.orgresearchgate.net It provides detailed information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) within a molecule, allowing for the unambiguous determination of its connectivity and structure. jchps.comnih.gov Certificates of analysis for compounds like this compound and its derivatives confirm their structure using NMR. medkoo.comlgcstandards.com
Quantitative NMR (qNMR) is also a primary method for determining the purity of a substance without the need for an identical reference standard. usp.orgbwise.kr By comparing the integrated signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the this compound sample can be accurately calculated. usp.orgoutsourcedpharma.com
Table 3: Information Derived from NMR for this compound Characterization
| NMR Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the number, type, and connectivity of hydrogen atoms. jchps.com | Identifies protons on the aromatic rings and those of the amide and carboxylic acid groups. |
| ¹³C NMR | Identifies the different carbon environments in the molecule. rsc.org | Confirms the carbon skeleton, including the carbonyl carbons of the amide and acid, and the chlorinated aromatic carbons. |
| 2D NMR (e.g., COSY, HSQC) | Reveals correlations between different nuclei (H-H, C-H), establishing the complete molecular structure. researchgate.netnd.edu | Confirms the bonding framework and spatial relationships between different parts of the molecule. |
| qNMR | Allows for the precise measurement of compound purity. usp.orgbwise.kr | Determines the mass fraction purity of a this compound sample against a certified standard. outsourcedpharma.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. utdallas.edu These vibrations are characteristic of the specific functional groups present, making these methods excellent for structural confirmation. libretexts.orgyoutube.comlibretexts.org this compound, with its IUPAC name 3,4,5,6-Tetrachloro-N-(2,3-dichlorophenyl)phthalamic acid, possesses several key functional groups: a carboxylic acid (–COOH), a secondary amide (–CONH–), and chlorinated aromatic rings. medkoo.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule. The spectrum shows characteristic absorption bands for functional groups. For this compound, one would expect to see a very broad O–H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, and another C=O stretch (Amide I band) and N–H bend (Amide II band) from the amide group. utdallas.edu
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govwlu.edu It can be used to identify the vibrations of the aromatic rings and the carbon-chlorine bonds. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to detect pesticides at very low concentrations. mdpi.com
Table 4: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (very broad) utdallas.edu | Weak |
| Amide (N-H) | Stretching | ~3300 (moderate) | Moderate |
| Aromatic (C-H) | Stretching | 3100-3000 libretexts.org | Strong |
| Carboxylic Acid (C=O) | Stretching | ~1710 utdallas.edu | Moderate to Weak |
| Amide (C=O) | Stretching | ~1650 utdallas.edu | Moderate |
| Aromatic Ring (C=C) | Stretching | 1600-1450 libretexts.org | Strong |
| Carbon-Chlorine (C-Cl) | Stretching | 800-600 | Strong |
Radiotracer Techniques (e.g., 14C-labeling) for Metabolic and Environmental Fate Studies
Radiotracer techniques, particularly those involving carbon-14 (B1195169) (¹⁴C) labeling, are indispensable tools for elucidating the metabolic and environmental fate of pesticides like this compound. iaea.orgnih.gov The use of ¹⁴C-labeled compounds is often a mandatory or highly recommended step in regulatory data submission for pesticides. selcia.com By replacing a carbon atom in the this compound molecule with its radioactive isotope, ¹⁴C, researchers can trace the compound's journey through biological and environmental systems with high sensitivity and specificity. openmedscience.comwikipedia.org
The long half-life of ¹⁴C, approximately 5,730 years, makes it ideal for long-term studies, which are crucial for understanding the persistence and potential bioaccumulation of this compound and its metabolites. openmedscience.com Incorporating ¹⁴C into the molecule preserves its chemical properties, ensuring that the labeled compound behaves almost identically to the unlabeled version. openmedscience.com This allows for accurate tracking of absorption, distribution, metabolism, and excretion (ADME) in target and non-target organisms, as well as its movement and degradation in soil, water, and plants. nih.gov
In metabolic studies, ¹⁴C-Tecloftalam allows for the comprehensive identification and quantification of metabolites. openmedscience.com After administration, samples from various tissues and excreta can be analyzed to create a mass balance, accounting for the total administered dose. selcia.com This is critical for identifying potential toxic by-products formed during metabolism. openmedscience.com
For environmental fate studies, regulatory guidelines often require the use of radiolabeled compounds to investigate processes such as aerobic and anaerobic metabolism in soil, photodegradation on soil surfaces, and behavior in aquatic systems. selcia.com These studies help determine the persistence, mobility, and ultimate fate of this compound in the environment, providing crucial data for ecological risk assessments. nih.gov The results from these studies are typically presented as schematic pathways and balance sheets showing the distribution of the radiolabel over time. selcia.com
Key Applications of ¹⁴C-Labeling in this compound Research
| Application Area | Specific Study Type | Information Gained |
| Metabolism | Toxicokinetics (in vivo) | Tissue distribution, biotransformation pathways, excretion rates, mass balance. selcia.com |
| Biochemical Pathway Tracing | Understanding how this compound is processed within an organism's metabolic network. openmedscience.com | |
| Environmental Fate | Soil Metabolism (Aerobic/Anaerobic) | Degradation pathways and rates in soil under different conditions. selcia.com |
| Water Systems | Transformation in water, surface water mineralization, and fate in aquatic ecosystems. nih.govselcia.com | |
| Crop Residue Studies | Uptake, translocation, and metabolism of this compound in plants. selcia.com |
Advanced Analytical Method Development and Validation for Regulatory Compliance
The development and validation of advanced analytical methods are fundamental to ensuring the quality, safety, and efficacy of pesticides like this compound, and are critical for regulatory acceptance. labmanager.comemendo.com Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that all analytical methods used to generate data for submissions be scientifically sound, fully validated, and meticulously documented. labmanager.comijpsjournal.com
The process of method development is a systematic approach to creating a procedure that can accurately and consistently measure the concentration of this compound and its relevant metabolites and impurities in various matrices, such as crops, soil, and water. emendo.com This involves selecting appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. labmanager.com
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijpsjournal.com This involves evaluating a range of performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ijpsjournal.comeagleleappublication.com
Key Validation Parameters for Analytical Methods
| Parameter | Description |
| Accuracy | The closeness of test results to the true value. ijpsjournal.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ijpsjournal.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eagleleappublication.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eagleleappublication.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. eagleleappublication.com |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
A well-defined analytical procedure control strategy is essential to ensure the method remains fit for its purpose throughout its lifecycle. europa.eu This strategy is derived from an understanding of the analytical procedure gained during development and is confirmed during validation. europa.eu
Application of Chemometrics and Data Analytics in this compound Research
Chemometrics is a scientific discipline that utilizes statistical and mathematical methods to extract meaningful information from chemical data. datasciencesociety.net In the context of this compound research, chemometrics and data analytics play a crucial role in handling the large and complex datasets generated by modern analytical instruments. taylorfrancis.com
The application of chemometrics begins with data preprocessing, which is essential for preparing the raw data for analysis. ku.dk This can involve baseline correction, noise reduction, and alignment of chromatograms or spectra. Following preprocessing, various multivariate data analysis techniques can be applied.
Principal Component Analysis (PCA) is a powerful exploratory tool used to identify patterns, trends, and outliers in large datasets. ku.dk For instance, PCA can be used to analyze metabolomics data from plants treated with this compound to identify metabolic changes induced by the compound. nih.gov
When the goal is to build a predictive model, regression methods like Partial Least Squares (PLS) are employed. ku.dk PLS can be used to create a model that predicts the concentration of this compound in a sample based on its spectral or chromatographic profile. This is particularly useful for quantitative analysis in complex matrices.
The use of chemometrics is not limited to data from a single analytical technique. Data fusion strategies can be employed to combine data from multiple sources (e.g., LC-MS and NMR) to gain a more comprehensive understanding of the system under study.
Applications of Chemometrics in this compound Research
| Chemometric Technique | Application | Purpose |
| Principal Component Analysis (PCA) | Exploratory data analysis of metabolomic or environmental samples. ku.dknih.gov | Identify patterns, group samples, and detect outliers. |
| Partial Least Squares (PLS) Regression | Quantitative analysis of this compound in various matrices. ku.dk | Build predictive models for concentration determination. |
| Multivariate Curve Resolution (MCR) | Resolving co-eluting peaks in chromatography. | Deconvolute complex signals to obtain pure component profiles. |
| Design of Experiments (DoE) | Optimization of analytical methods. | Systematically explore the effects of multiple factors to find optimal conditions. |
By leveraging chemometrics, researchers can extract more information from their analytical data, leading to a deeper understanding of the behavior of this compound and enhancing the quality and efficiency of the research process. researchgate.net
Ecotoxicological Considerations and Environmental Impact Assessments of Tecloftalam
Aquatic Ecotoxicity to Non-Target Organisms
Tecloftalam's potential impact on aquatic ecosystems is a critical area of environmental assessment. Understanding its toxicity to a range of non-target organisms, from fish and invertebrates to algae, is essential for a comprehensive risk profile.
Toxicity to Fish (e.g., Carassius auratus gibelio, Oncorhynchus mykiss) and Aquatic Invertebrates (e.g., Daphnia)
Acute toxicity studies provide initial indicators of the potential harm this compound could pose to aquatic life. For fish, an acute 96-hour study reported a median lethal concentration (LC50). lilab-ecust.cn In the case of aquatic invertebrates, an acute 48-hour study determined the median effective concentration (EC50) to be 300 mg/L. lilab-ecust.cn The University of Hertfordshire's AERU has classified this compound's acute fish ecotoxicity as "Moderate," while also noting a significant lack of available data for a complete assessment. herts.ac.uk
While acute data offers a snapshot, chronic toxicity studies are crucial for understanding the effects of long-term, lower-level exposure. However, for this compound, there is a noted absence of data for chronic toxicity in temperate and tropical freshwater aquatic invertebrates, as well as for aquatic crustaceans and sediment-dwelling organisms. herts.ac.uk This lack of information represents a significant data gap in the comprehensive environmental risk assessment of the compound.
Interactive Data Table: Acute Ecotoxicity of this compound
| Species Group | Test Duration | Endpoint | Value (mg/L) | Source |
| Fish | 96 hours | LC50 | Not Specified | lilab-ecust.cn |
| Aquatic Invertebrates | 48 hours | EC50 | 300 | lilab-ecust.cn |
Algal and Microalgal Toxicity Assessments
Microalgae are fundamental to aquatic food webs and their health is a key indicator of ecosystem stability. ifremer.fr Toxicity tests on these organisms, such as the freshwater microalga Pseudokirchneriella subcapitata, are standardized procedures, often following ISO and OECD guidelines. microbiotests.com These tests typically measure growth inhibition over a 72-hour period to determine the EC50. microbiotests.com
For this compound specifically, there is a noted lack of available data regarding its toxicity to algae and microalgae. chemicalbook.in This is a significant knowledge gap, as many agricultural chemicals can have substantial impacts on microalgae, which can have cascading effects throughout the aquatic food web. ifremer.fr The motility of certain microalgae can also serve as a sensitive biomarker for rapid toxicity assessments. biorxiv.org
Bioaccumulation and Bioconcentration Potential in Aquatic Organisms
Bioaccumulation refers to the uptake of a chemical from all environmental sources, including water, food, and sediment, while bioconcentration specifically describes uptake from water. europa.euecetoc.org These processes are critical in assessing the environmental risk of a chemical, as they can lead to increased concentrations in organisms over time, potentially causing toxic effects. ecetoc.org The potential for a substance to bioaccumulate is often evaluated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. europa.eupops.int
For ionizable organic compounds like this compound, reliance solely on the octanol-water partition coefficient (Kow) to predict bioaccumulation can be misleading. researchgate.net A study that included this compound among other ionizable organic chemicals found that none of the tested compounds showed a distinct potential for biomagnification. researchgate.net However, it is important to note that while a substance may not biomagnify up the food chain, it can still bioaccumulate to levels that are of concern. ecetoc.org The lack of specific BCF data for this compound in fish and other aquatic organisms is a critical data gap that hinders a complete assessment of its bioaccumulation potential. chemicalbook.inresearchgate.net
Impact on Soil Microbiota and Ecosystem Function
Soil microorganisms are vital for maintaining soil health and fertility through their roles in nutrient cycling and decomposition. medwinpublishers.commdpi.com The application of agrochemicals can significantly impact the diversity and function of these microbial communities. frontiersin.orgresearchgate.net Herbicides and other pesticides can reduce microbial populations and alter the composition of beneficial microbes, which can, in turn, affect nutrient availability for plants. mdpi.com
Long-term use of chemical fertilizers has been shown to cause soil acidification and alter the structure of bacterial communities while reducing fungal diversity. mdpi.com This can lead to an increase in unfavorable or pathogenic microbes. mdpi.com While the direct impact of this compound on soil microbiota has not been extensively documented in the available literature, the general principles of agrochemical effects on soil ecosystems suggest that its application could potentially alter microbial communities and their functions. The persistence and transformation of this compound in the soil environment would be key factors in determining its long-term impact.
Risk Assessment Methodologies for Environmental Exposure
Environmental Risk Assessment (ERA) for chemicals like this compound is a systematic process used to evaluate the potential for adverse effects on the environment. researchgate.netinpex.com.au This process typically involves several stages, including hazard identification, dose-response assessment, exposure assessment, and risk characterization. eeer.org
For assessing the environmental impact of chemicals, methodologies like those outlined in the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation are often employed. europa.eu These involve determining the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). eeer.org
Future Research Directions and Translational Applications
Development of Novel Tecloftalam-Based Agrochemicals with Enhanced Selectivity
Future research into this compound, a bactericide known for its efficacy against pathogens like Xanthomonas campestris pv. oryae in rice, is increasingly focused on developing novel agrochemicals with enhanced selectivity. kvh.org.nz The primary goal is to create formulations that are highly effective against target pathogens while minimizing harm to non-target organisms and the surrounding environment. cgiar.org This drive is consistent with the broader trend in agriculture towards more sustainable and ecologically sound practices. unimol.it
One promising avenue of research is the development of synergistic formulations. This compound is often listed in patents alongside a wide array of other active ingredients, including fungicides and insecticides, suggesting its potential use in complex mixtures. google.comgoogleapis.comgoogle.com.na Future development could focus on creating optimized combination products where this compound is paired with other agents to broaden the spectrum of control or to manage the development of resistance.
Another area of innovation lies in the creation of new metallo-antibiotics. Research into novel antimicrobial strategies includes the development of metal-based complexes that can enhance the efficacy and delivery of active compounds. mdpi.com Applying this concept to this compound could involve designing new organometallic derivatives that may offer a different mode of action or improved penetration into bacterial cells, potentially tackling multi-drug resistant pathogens. mdpi.com
Furthermore, enhancing selectivity is a critical objective. cgiar.org Many traditional agrochemicals have limitations due to their broad-spectrum activity. google.com Research could explore novel delivery systems or formulations of this compound that ensure the active ingredient is targeted specifically to the pathogenic bacteria, thereby reducing its environmental impact. This aligns with the need for alternatives to certain synthetic chemicals, the use of which is becoming more restricted in various regions due to environmental concerns. unimol.it
Application of Omics Technologies in this compound Mechanism Research
The application of "omics" technologies—including genomics, proteomics, and metabolomics—is poised to revolutionize our understanding of this compound's mechanism of action and its environmental fate. globalresearchonline.netresearchgate.net These high-throughput techniques allow for a large-scale study of proteins, genes, and metabolites, providing a holistic view of biological systems. globalresearchonline.netslideshare.net
Proteomics and genomics can be used to identify the specific cellular pathways and proteins that this compound interacts with within the target bacteria. researchgate.net This detailed molecular information is crucial for understanding its bactericidal effects and can guide the development of more effective and selective derivatives. globalresearchonline.net
Metabolomics, the study of metabolic responses, is also a valuable tool. Bioinformatics platforms can be used to analyze pathway enrichment and correlation networks based on the presence of specific metabolites like this compound. benchchem.com Such analyses can reveal how the compound is processed by organisms and what its ultimate metabolic fate is.
Several studies have already incorporated this compound into broader research utilizing omics for toxicological and biotransformation assessments. researchgate.netresearchgate.net For instance, research using fish cell lines has included this compound to understand the bioaccumulation and toxicological profiles of various anionic organic compounds. researchgate.neteawag.cheawag.ch These in vitro to in vivo extrapolation (IVIVE) studies, which use physiologically-based toxicokinetic (PBTK) models, are critical for next-generation risk assessment and help translate laboratory data into real-world environmental impact predictions. researchgate.net
The table below summarizes the application of various omics technologies in the context of chemical research relevant to this compound.
| Omics Technology | Application in Chemical Research | Relevance to this compound |
| Genomics | Identifies genes and genetic pathways affected by a chemical. | Can reveal the genetic basis of this compound's bactericidal action and potential resistance mechanisms in pathogens. slideshare.net |
| Proteomics | Studies the large-scale expression and function of proteins in response to chemical exposure. globalresearchonline.netresearchgate.net | Helps identify the specific protein targets of this compound within the bacterial cell, elucidating its mode of action. globalresearchonline.net |
| Metabolomics | Analyzes the complete set of small-molecule metabolites within a biological system to understand metabolic responses. | Can be used to trace the biotransformation pathways of this compound in organisms and the environment. benchchem.com |
| Toxicogenomics | Combines toxicology with genomics and proteomics to understand the molecular mechanisms of toxicity. | Used in studies to assess the potential risks of this compound and other chemicals to non-target organisms like fish. researchgate.netresearchgate.neteawag.ch |
Sustainable Agricultural Practices Incorporating this compound Management
The integration of this compound into sustainable agricultural frameworks, particularly Integrated Pest Management (IPM), is essential for its responsible and long-term use. IPM is an eco-conscious approach that combines various pest control methods to minimize economic, health, and environmental risks. europa.eucropaia.com Rather than relying solely on chemical applications, IPM emphasizes the growth of healthy crops with the least possible disruption to the agro-ecosystem. europa.eu
Within an IPM program, bactericides like this compound would be used not as a routine preventative measure, but as a carefully considered intervention when pest populations reach economically damaging levels. europa.eu The principles of IPM that guide the use of such chemicals include:
Monitoring and Identification: Regular monitoring of pest populations to determine if and when interventions are necessary. eos.com
Prevention: Employing cultural practices that reduce pest problems, such as crop rotation, selecting pest-resistant crop varieties, and maintaining proper soil health. europa.eueos.com
Integration of Control Methods: Preferring sustainable biological, physical, and other non-chemical methods over chemical ones where they provide satisfactory control. europa.eu When chemicals are needed, they are used in a targeted manner.
The overuse of synthetic pesticides can have adverse effects on the environment and non-target organisms, and some, including this compound, are not permitted for use in certain regions like the European Union. unimol.itmdpi.com This underscores the importance of embedding their use within a sustainable management program to mitigate such risks. unimol.it An IPM strategy would involve using this compound selectively, potentially at reduced doses or frequencies, to manage specific threats like bacterial leaf blight while encouraging natural pest control mechanisms. europa.eu
Advanced Bioremediation Strategies for this compound Contamination
In the event of environmental contamination, advanced bioremediation strategies offer effective and eco-friendly solutions for the degradation of organic pollutants like this compound. dokumen.pub These technologies are crucial for cleaning up contaminated soil and water resources. researchgate.netnih.gov
Microbial Degradation is a highly promising and cost-effective technique that utilizes the metabolic capabilities of microorganisms like bacteria and fungi to break down pesticides into less toxic substances. dokumen.pubfrontiersin.orgnih.gov Various microbial species have been identified that can degrade persistent organic pollutants through enzymatic processes. researchgate.net For instance, bacteria from genera such as Pseudomonas and fungi are known to be efficient degraders of complex chemical compounds. nih.govmdpi.com Future research could focus on identifying and isolating specific microbial strains capable of metabolizing this compound and optimizing conditions for their activity in contaminated environments.
Advanced Oxidation Processes (AOPs) represent another powerful set of technologies for treating water contaminated with recalcitrant organic compounds. wikipedia.orgresearchgate.net AOPs generate highly reactive hydroxyl radicals (·OH) that can non-selectively oxidize and mineralize a wide range of pollutants, converting them into stable inorganic molecules like water and carbon dioxide. wikipedia.orgresearchgate.net
Common AOPs that could be applied to this compound contamination include:
Ozone/Hydrogen Peroxide (O3/H2O2): This combination, known as the peroxone process, has shown to be more effective for degrading pesticides than using ozone alone. kirj.ee
UV/Hydrogen Peroxide (H2O2/UV): This process uses UV light to generate hydroxyl radicals from hydrogen peroxide and has been successfully used to destroy chlorinated compounds and other pesticides. kirj.eemdpi.com
The table below outlines key features of these advanced remediation technologies.
| Remediation Strategy | Mechanism | Key Advantages |
| Microbial Degradation | Uses bacteria, fungi, and other microorganisms to metabolize pollutants through enzymatic reactions. researchgate.netnih.gov | Cost-effective, eco-friendly, can lead to complete mineralization of pollutants. dokumen.pub |
| Advanced Oxidation Processes (AOPs) | Generates highly reactive hydroxyl radicals (·OH) to oxidize and break down organic compounds. wikipedia.orgresearchgate.net | Rapid and extensive removal of a wide range of toxic and non-degradable materials. wikipedia.orgkirj.ee |
Future work in this area should focus on developing integrated approaches, such as combining microbial degradation with AOPs, to create more efficient and robust remediation systems for pesticides like this compound. researchgate.net
Q & A
Q. What are the key physicochemical properties of Tecloftalam, and how do they influence its environmental behavior?
this compound (C₁₄H₅Cl₆NO₃) is a chlorinated aromatic compound with a molecular weight of 447.90 g/mol and a melting point of 198–199°C . Its ionizable nature (weak acid) and high hydrophobicity (log Kow >4) affect its persistence and partitioning in environmental matrices. These properties are critical for designing experiments on its solubility, bioavailability, and degradation kinetics in aquatic systems. Researchers should prioritize measuring its octanol-water partition coefficient (Kow) and dissociation constant (pKa) to model environmental fate .
Q. How is this compound quantified in environmental samples, and what validation parameters are essential?
Analytical methods for this compound typically employ HPLC or LC-MS/MS with spike recovery experiments to validate accuracy. Recovery rates from fish tissues range from 81.4% (gastrointestinal tract) to 115% (carcass), with relative standard deviations <10% for feed homogeneity . Key validation parameters include:
- Limit of Quantification (LOQ): ≤0.1 mg/kg in tissues.
- Matrix Effects: Assessed via comparative calibration in solvent vs. tissue extracts.
- Stability: Ensure ≤15% degradation in spiked feed over the study duration .
Advanced Research Questions
Q. How do depuration kinetics of this compound vary across fish tissues, and what methodological considerations are critical for such studies?
In rainbow trout (Oncorhynchus mykiss), this compound exhibits tissue-specific depuration rates:
| Tissue | Depuration Rate (k2g, day⁻¹) | Notes |
|---|---|---|
| GIT | 2.25 | Highest rate due to metabolism |
| Liver | Below LOQ | Slow uptake/inhibition |
| Carcass | Below LOQ | Low partitioning affinity |
| Methodological Recommendations: |
- Use growth-corrected rate constants (k2g) to account for biomass dilution.
- Conduct depuration phase sampling at ≤24-hour intervals to capture rapid clearance in GIT .
Q. Why do biomagnification factors (BMF) for this compound contradict its estimated bioconcentration factor (BCF)?
Experimental BMF values for this compound (median: 0.0087 g/g) are significantly lower than BCF predictions (highest estimated BCF: 1.029 L/kg) . This discrepancy arises from:
- Limited Systemic Uptake: this compound accumulates primarily in the gastrointestinal tract (GIT) without significant translocation to liver or muscle .
- Rapid Depuration: High k2g values in GIT (2.25 day⁻¹) reduce net biomagnification . Resolution Strategy:
- Compare tissue-specific BMF (e.g., BMFGIT) with whole-body BCF.
- Use compartmental toxicokinetic models to differentiate absorption vs. elimination pathways .
Q. How can researchers address contradictions in this compound’s environmental persistence reported across studies?
Disparities in persistence data often stem from:
- Experimental Conditions: pH-dependent hydrolysis (e.g., faster degradation in alkaline water).
- Microbial Communities: Site-specific biodegradation in sediment vs. water. Methodological Solutions:
- Standardize test systems (e.g., OECD 307 guidelines for soil degradation).
- Conduct parallel abiotic controls to distinguish chemical vs. microbial degradation .
Methodological Design Questions
Q. What experimental design principles are critical for dietary exposure studies on this compound in fish?
- Feed Preparation: Homogenize spiked feed to ±10% variance in this compound concentration (nominal: 30 mg/kg) and validate stability (recovery: 86–109% post-study) .
- Exposure Duration: 28-day uptake phase followed by 14-day depuration, with sampling at 0, 7, 14, 21, 28 (uptake) and 1, 3, 7, 14 days (depuration) .
- Endpoint Selection: Measure tissue-specific residues (GIT, liver, carcass) and growth metrics (SGR, FCR) to normalize toxicokinetic data .
Q. How should researchers validate low biomagnification potential of this compound in ecotoxicological risk assessments?
- Threshold Criteria: Apply BMF <0.1 g/g (no biomagnification) and BCF <2,000 L/kg (low bioaccumulation) per OECD 305 .
- Comparative Analysis: Contrast this compound’s BMF with structurally analogous compounds (e.g., perfluorinated acids) to identify molecular determinants of uptake .
Data Interpretation & Contradiction Management
Q. How to reconcile this compound’s high estimated BCF with negligible biomagnification in vivo?
- Hypothesis: High BCF estimates (e.g., 1.029 L/kg) may reflect transient accumulation in GIT rather than systemic distribution.
- Testing Strategy:
Use autoradiography to map <sup>14</sup>C-Tecloftalam distribution in tissues.
Compare steady-state vs. kinetic BMF calculations to identify equilibrium gaps .
Q. What statistical approaches are recommended for analyzing this compound’s tissue-depuration data?
- Non-linear Regression: Fit depuration curves to first-order kinetics: Ct = C0e<sup>−k2gt</sup>.
- Growth Correction: Adjust k2 using fish-specific growth rates (k2g = k2 − kG), where kG is derived from SGR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
